molecular formula C22H25N5O3S B2539171 N-(2-ethylphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea CAS No. 1358120-47-4

N-(2-ethylphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea

Cat. No. B2539171
CAS RN: 1358120-47-4
M. Wt: 439.53
InChI Key: WSMPFIAVPVOAKY-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea is a compound that appears to be a hybrid molecule incorporating structural elements from quinoline and urea derivatives. While the specific compound is not directly mentioned in the provided papers, it is related to the compounds discussed in the research. The quinoline moiety is known for its antimicrobial properties, and the urea component is often used in medicinal chemistry for its ability to form hydrogen bonds with biological targets.

Synthesis Analysis

The synthesis of related compounds involves a short synthetic route that combines elements from chloroquine, ethambutol, and isoxyl drugs to create quinoline tripartite hybrids . These compounds are synthesized to test their antiprotozoal and antimycobacterial activities. The synthesis process likely involves the formation of the urea linkage between the quinoline and the substituted phenyl ring, which is a common strategy in medicinal chemistry to generate new compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of N-(2-ethylphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea would include a quinoline ring system, which is known to interact with various biological targets due to its planar structure and ability to stack with nucleic acids or proteins. The morpholine ring provides additional binding interactions, potentially increasing the solubility and bioavailability of the compound. The urea linkage is a key functional group that can form hydrogen bonds, which is crucial for the biological activity of such compounds.

Chemical Reactions Analysis

While the specific chemical reactions of N-(2-ethylphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea are not detailed in the provided papers, related compounds such as N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea have shown significant antimicrobial activity . The presence of the urea functional group and the quinoline ring system suggests that the compound could undergo reactions typical of these moieties, such as nucleophilic substitution or addition reactions, which could be exploited to further modify the compound or to understand its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by the substituents on the phenyl ring and the presence of the morpholine moiety. For instance, the introduction of a fluoro substituent at ortho and para positions of the phenyl ring in some N-alkyl substituted urea derivatives has been shown to enhance antimicrobial activities . This suggests that the electronic and steric effects of the substituents on the phenyl ring of N-(2-ethylphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea could play a significant role in determining its biological activity and physicochemical properties such as solubility, stability, and membrane permeability.

Scientific Research Applications

Antibacterial and Antifungal Activities

A series of N-alkyl substituted urea derivatives, including compounds with morpholine moieties, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These derivatives demonstrated potent antimicrobial activities against Gram-positive and Gram-negative bacteria as well as fungi, with certain fluoro-substituted compounds exhibiting enhanced effects [Qing-Zhong Zheng et al., 2010].

Enzyme Inhibition

Studies have shown the synthesis of cyclic urea derivatives and their testing in terms of inhibition of two physiologically relevant carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These derivatives demonstrated effective inhibition profiles, suggesting potential therapeutic applications in related conditions [A. Sujayev et al., 2016].

Adenosine A(3) Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been identified as binders to human adenosine A(3) receptors, with specific structural modifications increasing receptor affinity. This suggests potential applications in developing antagonists for therapeutic use, especially considering the significant selectivity and potency of certain compounds [J. V. van Muijlwijk-Koezen et al., 2000].

Dopamine Agonist Properties

Research into N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, a series of homologous compounds, has indicated dopamine-like abilities to dilate the renal artery, highlighting potential therapeutic applications in conditions requiring dopamine agonism [J. N. Jacob et al., 1981].

Fluorescence Studies and Biological Applications

N-aryl-2-aminoquinolines, including derivatives synthesized for biological applications, have been studied for their luminescence properties. The impact of hydrogen bonding, substituents, and excited-state intramolecular proton transfer (ESIPT) on their fluorescence quantum yields provides insights into their use in biological imaging and sensors [Shameer Hisham et al., 2019].

properties

IUPAC Name

N-(2-ethylphenyl)-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-4-15-7-5-6-8-16(15)23-18(28)13-26-22(30)27-17-10-12-31-19(17)20(29)25(21(27)24-26)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMPFIAVPVOAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CCC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea

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